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Compound Name: 3-(2,6-Dimethylphenoxy)azetidine

Cat. No.: B3240379 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a comprehensive, step-by-step guide for the structural elucidation of 3-
(2,6-dimethylphenoxy)azetidine using Nuclear Magnetic Resonance (NMR) spectroscopy.

The protocol details sample preparation, instrument parameters for one-dimensional (¹H, ¹³C)

and two-dimensional (COSY, HSQC, HMBC) NMR experiments, and data analysis. Expected

chemical shifts and coupling constants are summarized in tabular format to facilitate

interpretation. Furthermore, this note includes visual aids generated using Graphviz to illustrate

the molecular structure, experimental workflow, and key 2D NMR correlations, offering a

complete resource for researchers working with similar small molecules.

Introduction
Azetidine derivatives are important structural motifs in medicinal chemistry due to their

presence in numerous biologically active compounds. The synthesis of novel azetidine-

containing molecules necessitates robust analytical techniques for unambiguous structure

confirmation. NMR spectroscopy is a powerful, non-destructive method for determining the

precise atomic connectivity and stereochemistry of small molecules.[1] This application note

presents a detailed protocol for the complete NMR analysis of 3-(2,6-
dimethylphenoxy)azetidine.
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Predicted NMR Data
While experimental data for the target molecule is not publicly available, the following tables

summarize the predicted ¹H and ¹³C NMR data based on the analysis of structurally related

azetidine and phenoxy compounds.[2][3][4] These values serve as a guide for interpreting the

acquired spectra.

Table 1: Predicted ¹H NMR Data for 3-(2,6-Dimethylphenoxy)azetidine (500 MHz, CDCl₃)

Atom Number
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

1 (NH) 2.5 - 3.5 br s - 1H

2, 4 (CH₂) 3.8 - 4.2 t 7.5 - 8.5 2H

2, 4 (CH₂) 3.4 - 3.8 t 7.5 - 8.5 2H

3 (CH) 4.8 - 5.2 p 5.0 - 6.0 1H

Ar-H (meta) 6.8 - 7.0 d 7.5 2H

Ar-H (para) 6.7 - 6.9 t 7.5 1H

Ar-CH₃ 2.2 - 2.4 s - 6H

Table 2: Predicted ¹³C NMR Data for 3-(2,6-Dimethylphenoxy)azetidine (125 MHz, CDCl₃)
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Atom Number Chemical Shift (δ, ppm)

2, 4 (CH₂) 50 - 55

3 (CH) 70 - 75

Ar-C (ipso) 155 - 160

Ar-C (ortho) 130 - 135

Ar-C (meta) 128 - 130

Ar-C (para) 120 - 125

Ar-CH₃ 15 - 20

Experimental Protocols
Sample Preparation

Weigh approximately 5-10 mg of 3-(2,6-dimethylphenoxy)azetidine.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.[5]

NMR Data Acquisition
All spectra should be acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe for

enhanced sensitivity.[6]

¹H NMR:

Pulse sequence: zg30

Number of scans: 16

Relaxation delay: 2.0 s

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b3240379?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6756962/
https://www.mdpi.com/1420-3049/30/8/1838
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3240379?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acquisition time: 4.0 s

¹³C NMR:

Pulse sequence: zgpg30

Number of scans: 1024

Relaxation delay: 2.0 s

COSY (Correlation Spectroscopy):

Pulse sequence: cosygpqf

Number of scans: 2

Acquire data points in F2 and F1 dimensions to achieve adequate resolution.

HSQC (Heteronuclear Single Quantum Coherence):

Pulse sequence: hsqcedetgpsisp2.3

Number of scans: 4

Set spectral widths in F2 (¹H) and F1 (¹³C) to encompass all proton and carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation):

Pulse sequence: hmbcgpndqf

Number of scans: 8

Optimize the long-range coupling delay (e.g., 50 ms) to observe 2- and 3-bond

correlations.

Data Analysis: A Step-by-Step Guide
¹H NMR:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3240379?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reference the spectrum to the TMS signal at 0 ppm.

Integrate all signals to determine the relative number of protons.

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce

proton-proton connectivities.

¹³C NMR:

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Identify the number of unique carbon environments.

COSY:

Identify cross-peaks which indicate protons that are coupled to each other (typically

through 2-3 bonds). This will confirm the connectivity within the azetidine ring and the

aromatic system.

HSQC:

Correlate each proton signal with its directly attached carbon. This allows for the

unambiguous assignment of carbon resonances.

HMBC:

Identify long-range (2-3 bond) correlations between protons and carbons. This is crucial

for connecting the azetidine ring to the phenoxy moiety. For example, a correlation

between the proton at C3 and the ipso-carbon of the aromatic ring would confirm the ether

linkage.

Visualizations
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Figure 1: Molecular Structure of 3-(2,6-Dimethylphenoxy)azetidine
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Caption: Molecular structure of 3-(2,6-dimethylphenoxy)azetidine.
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Figure 2: NMR Analysis Workflow
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Caption: General workflow for NMR analysis.

Figure 3: Key HMBC Correlations
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Click to download full resolution via product page

Caption: Expected key HMBC correlations for structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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and industry.
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